molecular formula C22H29N5O2S B2950907 1-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide CAS No. 1251630-11-1

1-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide

Cat. No.: B2950907
CAS No.: 1251630-11-1
M. Wt: 427.57
InChI Key: WPUDDHQXLQVIST-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, a thioether, and a carboxamide. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amine group might be involved in acid-base reactions, while the thioether group might participate in oxidation-reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be determined through experimental testing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating its potential uses. This could include testing its biological activity to see if it has potential as a pharmaceutical or pesticide .

Mechanism of Action

Properties

IUPAC Name

1-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-4-23-22(29)17-7-9-27(10-8-17)19-12-21(25-14-24-19)30-13-20(28)26-18-6-5-15(2)11-16(18)3/h5-6,11-12,14,17H,4,7-10,13H2,1-3H3,(H,23,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUDDHQXLQVIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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